molecular formula C23H30N2O5S B2758348 Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 896680-17-4

Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2758348
CAS RN: 896680-17-4
M. Wt: 446.56
InChI Key: OMCOYDVOFDJQIX-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C23H30N2O5S and its molecular weight is 446.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Phosphine-Catalyzed Annulation

The synthesis of highly functionalized tetrahydropyridines through phosphine-catalyzed [4 + 2] annulation demonstrates the utility of ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon. This process yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity, showcasing the compound's utility in synthesizing complex pyridine derivatives (Zhu, Lan, & Kwon, 2003).

Spiro Compound Synthesis

The synthesis of spiro compounds, such as ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates, from reactions involving ethyl 4-chloroacetoacetate, highlights the compound's role in creating novel heterocyclic systems. These spiro compounds' proton signals exhibit unique behavior in 1H-NMR spectra, indicating their potential for detailed structural analysis (Abe et al., 2010).

Potential Applications

Anticancer Activity

The synthesis of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors and their evaluation against colon HCT-116 human cancer cell line demonstrate potential anticancer applications. Compounds derived from such syntheses have shown potent activity, indicating the relevance of these chemical structures in developing anticancer agents (Abdel-Motaal, Alanzy, & Asem, 2020).

Antioxidant Activity

The study of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives and their significant antioxidant activity compared to ascorbic acid highlights the potential of related compounds in antioxidant applications. This research underscores the importance of exploring the antioxidant properties of novel pyridine derivatives (Zaki et al., 2017).

Photodiode Applications

The design and fabrication of thin films utilizing pyrimidine fused quinolone carboxylate moiety, such as ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate, for photodiode applications showcase the compound's relevance in electronic and photonic devices. The unique optical properties and performance in organic photodiodes suggest a promising area for further exploration (Elkanzi et al., 2020).

properties

IUPAC Name

ethyl 2-[(2,4-dimethoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5S/c1-8-30-21(27)17-15-12-22(2,3)25-23(4,5)18(15)31-20(17)24-19(26)14-10-9-13(28-6)11-16(14)29-7/h9-11,25H,8,12H2,1-7H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCOYDVOFDJQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate

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